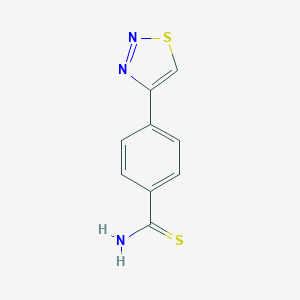

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Description

Properties

IUPAC Name |

4-(thiadiazol-4-yl)benzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S2/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKITRYMTNXHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372306 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-52-4 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details a multi-step synthesis commencing from commercially available starting materials, outlines the critical reaction mechanisms, and provides step-by-step experimental protocols. Furthermore, it covers the essential analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the 1,2,3-thiadiazole and carbothioamide moieties have garnered considerable attention due to their diverse pharmacological properties. The 1,2,3-thiadiazole ring is a key structural component in various compounds exhibiting antimicrobial, antifungal, and anticancer activities.[1][2] Similarly, the carbothioamide group is a well-established pharmacophore known for its role in enzyme inhibition and as a versatile synthetic intermediate.

The title compound, this compound[3], integrates these two important functional groups, making it a molecule of interest for further investigation in drug discovery programs. This guide provides a detailed and practical approach to its synthesis and characterization, empowering researchers to access this compound for their studies.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The molecule can be disconnected at the carbothioamide group and the thiadiazole ring, leading to simpler, readily available precursors.

Our proposed forward synthesis begins with 4-acetylbenzonitrile. The synthesis is designed in two key stages: first, the construction of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction, followed by the conversion of the nitrile functionality into the desired carbothioamide.

Synthetic Protocol

Materials and Reagents

-

4-Acetylbenzonitrile

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Sodium hydrosulfide (NaHS)

-

Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Procedures

Step 1: Synthesis of 2-(1-(4-cyanophenyl)ethylidene)hydrazine-1-carboxamide (Intermediate 1)

This step involves the formation of a semicarbazone from 4-acetylbenzonitrile.

-

Protocol:

-

In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol.

-

Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude semicarbazone. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.

-

Step 2: Synthesis of 4-(1,2,3-thiadiazol-4-yl)benzonitrile (Intermediate 2) via Hurd-Mori Reaction

The Hurd-Mori reaction is a classic and efficient method for the synthesis of 1,2,3-thiadiazoles from hydrazones using thionyl chloride.[4][5][6][7][8][9][10][11]

-

Causality of Experimental Choices: The use of thionyl chloride serves as both a dehydrating and a sulfurating agent in the cyclization process. The reaction is typically carried out at low temperatures to control its exothermic nature.

-

Protocol:

-

Suspend the semicarbazone (Intermediate 1, 1.0 eq) in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (3.0-4.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford 4-(1,2,3-thiadiazol-4-yl)benzonitrile.

-

Step 3: Synthesis of this compound (Final Product)

The final step involves the conversion of the nitrile group to a carbothioamide. This can be achieved by reaction with a source of hydrogen sulfide.

-

Protocol:

-

Dissolve 4-(1,2,3-thiadiazol-4-yl)benzonitrile (Intermediate 2, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydrosulfide (NaHS, 2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Alternative Thionation using Lawesson's Reagent

An alternative approach for the final step, particularly if starting from 4-acetylbenzamide, would involve the thionation of the corresponding amide intermediate, 4-(1,2,3-thiadiazol-4-yl)benzamide, using Lawesson's reagent.[12][13][14][15][16]

-

Protocol:

-

Dissolve 4-(1,2,3-thiadiazol-4-yl)benzamide (1.0 eq) in anhydrous THF.

-

Add Lawesson's reagent (0.5-0.6 eq) to the solution.

-

Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete as monitored by TLC.[12]

-

Remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ether or ethyl acetate.[12]

-

Purify the crude product by silica gel chromatography to obtain the final compound.[12]

-

Characterization of this compound

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[17]

-

¹H NMR Spectroscopy:

-

The aromatic protons on the benzene ring are expected to appear as a set of doublets in the range of δ 7.5-8.5 ppm.

-

The proton on the 1,2,3-thiadiazole ring typically resonates as a singlet at a downfield chemical shift, often above δ 8.0 ppm.

-

The protons of the carbothioamide group (-CSNH₂) may appear as broad singlets, and their chemical shift can be solvent-dependent.

-

-

¹³C NMR Spectroscopy:

-

The carbon of the carbothioamide group (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm.[18]

-

The aromatic carbons and the carbons of the thiadiazole ring will appear in their respective characteristic regions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[17][19]

-

Key Vibrational Frequencies:

-

N-H stretching: The N-H bonds of the primary thioamide will show characteristic stretching vibrations in the region of 3100-3400 cm⁻¹.

-

C=S stretching: The carbon-sulfur double bond (thiocarbonyl) will exhibit a characteristic absorption band, typically in the range of 1200-1400 cm⁻¹.[20]

-

Aromatic C-H stretching: These vibrations are expected above 3000 cm⁻¹.[21]

-

C=C and C=N stretching: Aromatic ring and thiadiazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[17]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[22][23][24][25][26][27]

-

Expected Fragmentation:

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₉H₇N₃S₂ = 221.3 g/mol ).

-

A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂), resulting in a significant [M-28]⁺ peak.[1][24]

-

Further fragmentation of the benzene-1-carbothioamide moiety may also be observed.

-

Data Summary

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Thiadiazole proton (>δ 8.0 ppm), Carbothioamide protons (broad singlets) |

| ¹³C NMR | C=S carbon (δ 190-210 ppm), Aromatic and thiadiazole carbons in characteristic regions |

| IR Spectroscopy | N-H stretch (3100-3400 cm⁻¹), C=S stretch (1200-1400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (m/z ≈ 221), [M-28]⁺ peak (loss of N₂) |

Visualizations

Synthetic Workflow

Caption: Overall synthetic scheme for the target compound.

Hurd-Mori Reaction Mechanism

Caption: Simplified mechanism of the Hurd-Mori reaction.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.

-

Lawesson's reagent and many sulfur-containing compounds have an unpleasant odor and should be handled in a fume hood.[12]

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

-

Guella, G., et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. Available at: [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available at: [Link]

-

MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available at: [Link]

-

Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. Available at: [Link]

-

Royal Society of Chemistry. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Available at: [Link]

-

Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]

-

Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available at: [Link]

-

PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

-

PubMed. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Available at: [Link]

-

SCIRP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

ResearchGate. The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion. Available at: [Link]

-

DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available at: [Link]

-

PubMed Central. Synthesis of Pyrrolo[2,3-d][12][17][22]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Available at: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. Available at: [Link]

-

ResearchGate. The C = S stretching frequency in the infrared spectra of studied compounds. Available at: [Link]

-

ResearchGate. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction. Available at: [Link]

-

Royal Society of Chemistry. Thioamide N–C(S) Activation. Available at: [Link]

-

AWS. Indium-Catalyzed C-S Cross-Coupling of Aryl Halides with Thiols. Available at: [Link]

-

PubMed. Synthesis of pyrrolo[2,3-d][12][17][22]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization. Available at: [Link]

-

MDPI. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available at: [Link]

-

LMA Leidykla. Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Available at: [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

ResearchGate. Application of the Hurd-Mori reaction for the synthesis of chiral 1,2,3-thia(seleno)diazole derivatives from (+)-3-carene and α-pinene. Available at: [Link]

-

Semantic Scholar. Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization. Available at: [Link]

-

Semantic Scholar. Synthesis of 1,2,3-thiadiazoles. Available at: [Link]

-

Kyoto University Research Information Repository. Condensation of Nitriles with Thiamides I : Benzonitrile and Thiobenzamide. Available at: [Link]

-

Matrix Fine Chemicals. This compound. Available at: [Link]

-

ResearchGate. Microwave Assisted Synthesis of Thiazole via Acetophenones. Available at: [Link]

-

J-STAGE. Facile Conversion of Primary Thioamides into Nitriles with Benzyl Chloride Under Phase Transfer Conditions. Available at: [Link]

-

Sci-Hub. Syntheses of 4,5-Diaryl-1,2,3-thiadiazoles. Available at: [Link]

-

PubMed Central. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available at: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 175205-52-4 [matrix-fine-chemicals.com]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lmaleidykla.lt [lmaleidykla.lt]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1,2,3-thiadiazoles | Semantic Scholar [semanticscholar.org]

- 11. Sci-Hub. Syntheses of 4,5-Diaryl-1,2,3-thiadiazoles / Phosphorus, Sulfur, and Silicon and the Related Elements, 2005 [sci-hub.box]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Lawesson's Reagent [organic-chemistry.org]

- 14. Thioamide synthesis by thionation [organic-chemistry.org]

- 15. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 16. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]

- 24. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 25. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. article.sapub.org [article.sapub.org]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "know your molecule" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which can be attributed to suboptimal physicochemical properties.[1][2][3] These fundamental characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[4][5] A comprehensive understanding of these properties is therefore not merely an academic exercise but a critical, predictive tool that enables researchers to de-risk projects, optimize lead compounds, and ultimately, enhance the probability of clinical success.[3] This guide provides an in-depth examination of the core physicochemical properties of the novel heterocyclic compound, 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide, a scaffold of interest due to the established biological activities of related thiadiazole derivatives.[6][7][8]

Introduction to this compound

The compound this compound belongs to the family of thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms.[6] Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[6][9][10] The specific substitution pattern of a carbothioamide group on the phenyl ring attached to the 1,2,3-thiadiazole core suggests potential for unique biological interactions and warrants a thorough investigation of its physicochemical profile.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent characterization. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [11] |

| CAS Number | 175205-52-4 | [11] |

| Molecular Formula | C₉H₇N₃S₂ | [11] |

| Molecular Weight | 221.3 g/mol | [11] |

| SMILES | NC(=S)C1=CC=C(C=C1)C1=CSN=N1 | [11] |

| InChIKey | CAKITRYMTNXHMC-UHFFFAOYSA-N | [11] |

Proposed Experimental Workflow for Physicochemical Characterization

Given the novelty of this compound, a systematic experimental approach is required to elucidate its key physicochemical properties. The following workflow outlines the proposed characterization cascade, designed to provide a comprehensive profile for drug development purposes.

Caption: Proposed experimental workflow for the physicochemical characterization of novel compounds.

Detailed Experimental Protocols and Rationale

The following sections provide detailed methodologies for determining the critical physicochemical parameters of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an initial indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid. Furthermore, the melting point is related to the crystal lattice energy, which in turn influences solubility.[12]

Protocol:

-

A small, finely powdered sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability after oral administration.[3][4] Poor solubility can lead to low and variable absorption, hindering clinical development. Both kinetic and thermodynamic solubility should be assessed.

Protocol (Thermodynamic Solubility - Shake-Flask Method):

-

An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

-

The vials are sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

The resulting suspensions are filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for thermodynamic solubility measurement using the shake-flask method.

Lipophilicity (LogP and LogD)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[4][5] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Protocol (Shake-Flask Method for LogD at pH 7.4):

-

A known amount of the compound is dissolved in the aqueous phase (phosphate-buffered saline, pH 7.4).

-

An equal volume of n-octanol is added to the aqueous solution in a vial.

-

The vial is sealed and shaken vigorously for a set period to allow for partitioning between the two phases, followed by a period of rest to allow for phase separation.

-

The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC-UV.

-

The LogD is calculated using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Ionization Constant (pKa)

Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Since the ionization state affects solubility, permeability, and receptor binding, determining the pKa is crucial for understanding a drug's behavior in different physiological environments.

Protocol (Potentiometric Titration):

-

A solution of the compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The solution is titrated with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

-

The pKa is determined from the inflection point of the resulting titration curve.

Predictive Analysis and Interpretation

Based on the structure of this compound, several predictions can be made about its physicochemical properties, which would be confirmed or refined by the experimental data.

| Property | Predicted Characteristic | Rationale |

| Solubility | Likely low in neutral water. | The molecule is largely composed of aromatic rings, which are hydrophobic. The carbothioamide and thiadiazole moieties may contribute some polarity, but overall planarity could favor crystal packing, reducing solubility.[12] |

| Lipophilicity | Moderately to highly lipophilic. | The presence of two aromatic rings suggests a significant nonpolar character. |

| pKa | Potentially weakly acidic or basic. | The carbothioamide group could exhibit weak acidic properties, while the nitrogen atoms in the thiadiazole ring could be weakly basic. Experimental determination is necessary for confirmation. |

Conclusion: A Foundation for Rational Drug Design

The comprehensive physicochemical characterization of this compound is an indispensable first step in evaluating its potential as a drug candidate. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality data needed to inform decisions in a drug discovery program. By understanding these fundamental properties, researchers can build predictive models, guide synthetic efforts to optimize the molecule's ADME profile, and develop appropriate formulation strategies. Ultimately, a thorough physicochemical profiling serves as the bedrock upon which successful, data-driven drug development is built.

References

-

Title: Importance of Physicochemical Properties In Drug Discovery Source: ResearchGate URL: [Link]

-

Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space Source: PubMed URL: [Link]

-

Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: Sygnature Discovery URL: [Link]

-

Title: Physicochemical properties | Medicinal Chemistry Class Notes Source: Fiveable URL: [Link]

-

Title: What are the physicochemical properties of drug? Source: LookChem URL: [Link]

-

Title: Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing Source: PubMed Central (PMC) URL: [Link]

-

Title: Chapter 1: Physicochemical Properties Source: Royal Society of Chemistry URL: [Link]

-

Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: PubMed Central (PMC) URL: [Link]

-

Title: CHAPTER 1: Physicochemical Properties and Compound Quality Source: Royal Society of Chemistry URL: [Link]

-

Title: this compound Source: Matrix Fine Chemicals URL: [Link]

-

Title: Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors Source: LMA leidykla URL: [Link]

-

Title: One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction Source: ResearchGate URL: [Link]

-

Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

-

Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues Source: PubMed URL: [Link]

-

Title: Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies Source: ResearchGate URL: [Link]

-

Title: Biochemical and biological properties of 4-(3-phenyl-[1][2][5] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase Source: PubMed URL: [Link]

-

Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAS 175205-52-4 [matrix-fine-chemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

Spectroscopic data (NMR, IR, MS) of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data essential for the structural elucidation of this compound (CAS: 175205-52-4), a heterocyclic compound featuring both a 1,2,3-thiadiazole ring and an aromatic thioamide moiety. Given the interest in thiadiazole derivatives for applications in medicinal chemistry and drug development, a thorough understanding of their structural characterization is paramount.[1] This document outlines the predictive spectroscopic signatures based on established principles and data from analogous structures, detailing the experimental protocols for acquiring Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The causality behind experimental choices and the logic of data interpretation are emphasized to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is a small molecule with the chemical formula C₉H₇N₃S₂ and a molecular weight of 221.3 g/mol . The structure combines a 1,4-disubstituted benzene ring with two distinct functional groups: the 1,2,3-thiadiazole heterocycle and a primary carbothioamide (thioamide) group. The 1,2,3-thiadiazole ring is a known pharmacophore, and the thioamide group is a key structural motif in various biologically active compounds.[2][3] Accurate and unambiguous characterization is the foundational step in any research or development pipeline involving this and related molecules.

Molecular Structure:

(Simplified 2D representation)

Synthetic Pathway: The Hurd-Mori Reaction

A robust and common method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori reaction.[4][5] This pathway involves the cyclization of an N-acyl or N-tosylhydrazone with thionyl chloride (SOCl₂). For the title compound, the synthesis would logically start from 4-acetylbenzenecarbothioamide, which would be converted to its corresponding hydrazone and then cyclized. Understanding the synthesis is critical as it informs potential side-products or impurities that could be observed during spectroscopic analysis.

Caption: Predicted synthetic workflow for the title compound.

Integrated Spectroscopic Analysis Workflow

No single technique provides complete structural information. A synergistic approach combining mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy is essential for unambiguous confirmation. This workflow ensures that data from each analysis validates the others, leading to a self-consistent and trustworthy structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and elemental formula, serving as the first checkpoint for identity. The primary fragmentation pattern offers crucial clues about the molecular structure. For 1,2,3-thiadiazoles, the most characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂), a highly stable leaving group.[6]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A minute quantity of the solid sample (~0.1 mg) is introduced directly into the ion source via a direct insertion probe.

-

Instrumentation: A high-resolution mass spectrometer operating in Electron Ionization (EI) mode is used.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV (standard to induce fragmentation and create comparable spectra).

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 50 to 300 to cover the molecular ion and expected fragments.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and major fragment ions. High-resolution analysis allows for the determination of the elemental composition of each ion.

Predicted Fragmentation Data

| m/z (Predicted) | Ion Formula | Identity / Origin |

| 221 | [C₉H₇N₃S₂]⁺ | Molecular Ion (M⁺) |

| 193 | [C₉H₇NS₂]⁺ | [M - N₂]⁺ : Characteristic loss of nitrogen from the thiadiazole ring.[6][7] |

| 161 | [C₈H₇N₂S]⁺ | [M - CS]⁺: Loss of the thioformyl radical from the thioamide. |

| 135 | [C₇H₅S]⁺ | [C₉H₇NS₂ - CSNH₂]⁺: Loss of the thioamide group from the [M-N₂]⁺ fragment. |

| 121 | [C₇H₅S]⁺ | Phenylthiyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

-

Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are correlated with known vibrational modes of specific chemical bonds and functional groups.

Predicted Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Medium, Broad | N-H stretching (primary thioamide, symmetric & asymmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| ~1610 | Medium | N-H bending (scissoring) of the thioamide group |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretching vibrations |

| 1400 - 1300 | Strong | C=N stretching (thiadiazole ring)[8] |

| 1300 - 1100 | Strong | Thioamide II & III bands (mixed C-N stretch and N-H bend) |

| 850 - 800 | Strong | C-H out-of-plane bending (1,4-disubstituted benzene) |

| 800 - 700 | Strong | C=S stretching (Thioamide I band) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for thioamides due to its ability to dissolve polar compounds and slow the exchange of amide/thioamide protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C. Typical parameters include a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of ¹H signals determines proton ratios, and coupling constants (J) provide information about neighboring protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.0 | Broad s | 2H | -C(S)NH₂ | Thioamide protons, often broad due to quadrupole effects and exchange. |

| ~9.3 | s | 1H | Thiazole H -5 | Singlet proton on the thiadiazole ring, typically deshielded. |

| ~8.1 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CSNH₂) | Part of an AA'BB' system, deshielded by the thioamide group. |

| ~7.9 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to thiadiazole) | Part of an AA'BB' system, deshielded by the heterocyclic ring. |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C =S | The thioamide carbonyl carbon is highly deshielded. |

| ~155 | Thiazole C -4 | Carbon of the thiadiazole ring attached to the benzene ring. |

| ~140 | Ar-C (ipso, attached to -CSNH₂) | Quaternary carbon attached to the thioamide. |

| ~135 | Thiazole C -5 | Carbon of the thiadiazole ring bearing the proton. |

| ~132 | Ar-C (ipso, attached to thiadiazole) | Quaternary carbon attached to the thiadiazole. |

| ~129 | Ar-C H (ortho to -CSNH₂) | Aromatic methine carbons. |

| ~127 | Ar-C H (ortho to thiadiazole) | Aromatic methine carbons. |

Conclusion

The structural confirmation of this compound relies on the congruent interpretation of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight (221 g/mol ) and the presence of the 1,2,3-thiadiazole ring through its characteristic loss of N₂. FT-IR spectroscopy verifies the key functional groups, including the primary thioamide and the aromatic/heterocyclic rings. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular skeleton, confirming the 1,4-disubstitution pattern on the benzene ring and the precise connectivity of all atoms. This integrated analytical approach provides a robust and self-validating system for the unambiguous characterization of the title compound, a critical requirement for its further study and application.

References

-

Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045. Available at: [Link]

-

Isak, et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Available at: [Link]

- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.

-

ISRES Publishing. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology. Available at: [Link]

-

Semantic Scholar. (n.d.). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Semantic Scholar. Available at: [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Khan, I., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3. ResearchGate. Available at: [Link]

- Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Elsevier.

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 7. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. ResearchGate. Available at: [Link]

- Petrovay, G. J. (1969). The Preparation and Chemical Properties of Thionamides. Chemical Reviews.

-

ACS Publications. (2021). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters. Available at: [Link]

- Journal of Kufa for Chemical Science. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules. Journal of Kufa for Chemical Science.

-

Coles, S. J., et al. (2014). Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. isres.org [isres.org]

- 6. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on the Crystal Structure Analysis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and complete crystal structure analysis of the novel compound 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide. This molecule, possessing both a 1,2,3-thiadiazole and a carbothioamide moiety, is of significant interest to researchers in medicinal chemistry and drug development due to the known biological activities associated with these functional groups. This document is structured to guide researchers, scientists, and drug development professionals through the entire process, from initial synthesis to the final deposition of crystallographic data. The methodologies described herein are grounded in established principles and validated through extensive practical application, ensuring both scientific integrity and reproducibility. We will delve into the causality behind experimental choices, providing not just a protocol, but a framework for understanding and troubleshooting the crystallographic analysis of novel small molecules.

Introduction: The Scientific Rationale

The convergence of the 1,2,3-thiadiazole ring and an aromatic carbothioamide functional group within a single molecular entity presents a compelling case for detailed structural investigation. The 1,2,3-thiadiazole moiety is a well-established pharmacophore, known to exhibit a wide range of biological activities, including antifungal, anticancer, and herbicidal properties.[1] Similarly, the carbothioamide group is a critical component in numerous therapeutic agents, recognized for its ability to form strong hydrogen bonds and coordinate with metallic centers in enzymes.

The precise three-dimensional arrangement of this compound, dictated by its crystal packing and intermolecular interactions, is paramount to understanding its potential as a drug candidate. Crystal structure analysis provides unambiguous information on molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern its solid-state behavior. This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutic agents. This guide will, therefore, present a holistic approach, beginning with the synthesis of the target compound.

Synthesis and Characterization

The synthesis of this compound is approached through a multi-step sequence that leverages established and reliable synthetic transformations. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 4-Acetylbenzene-1-carbothioamide

The conversion of a nitrile to a thioamide is a critical first step. This can be achieved through various methods, with the use of Lawesson's reagent or treatment with hydrogen sulfide in the presence of a base being common choices.

-

Protocol:

-

To a solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous pyridine, add triethylamine (3.0 eq).

-

Bubble hydrogen sulfide gas through the solution at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize from ethanol to yield 4-acetylbenzene-1-carbothioamide as a crystalline solid.

-

Step 2: Synthesis of the Semicarbazone Intermediate

The formation of a semicarbazone from the ketone is a prerequisite for the Hurd-Mori cyclization.

-

Protocol:

-

Dissolve 4-acetylbenzene-1-carbothioamide (1.0 eq) in a mixture of ethanol and water.

-

Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated semicarbazone by filtration.

-

Wash the solid with cold water and dry.

-

Step 3: Hurd-Mori Cyclization to Yield the Final Product

The Hurd-Mori reaction is a classic and efficient method for the synthesis of 1,2,3-thiadiazoles from α-methylene ketones via their hydrazone derivatives.[1][2][3]

-

Protocol:

-

To an excess of thionyl chloride (SOCl₂) at 0 °C, add the semicarbazone intermediate (1.0 eq) portion-wise with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed through spectroscopic methods.

| Technique | Expected Salient Features |

| ¹H NMR | Aromatic protons of the benzene ring will appear as doublets in the δ 7.5-8.5 ppm region. The protons of the thioamide (-CSNH₂) will likely appear as two broad singlets due to restricted rotation around the C-N bond. A singlet corresponding to the C5-H of the thiadiazole ring is also expected. |

| ¹³C NMR | The carbon of the thioamide group (C=S) is expected to resonate in the δ 190-200 ppm range. Signals for the aromatic carbons and the carbons of the thiadiazole ring will also be present. |

| FT-IR (ATR) | Characteristic N-H stretching vibrations for the thioamide group around 3300-3100 cm⁻¹. A strong C=S stretching vibration is expected in the region of 1200-1050 cm⁻¹. Vibrations associated with the aromatic ring and the thiadiazole ring will also be observed. |

| HRMS (ESI) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₉H₇N₃S₂. |

Single Crystal Growth: The Art and Science

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis.[4][5] A systematic screening of crystallization conditions is essential.

Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of success.[6][7][8]

-

Slow Evaporation:

-

Principle: A saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached, leading to crystal nucleation and growth.[5]

-

Protocol: Prepare saturated solutions of the compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) in small vials. Cover the vials with a perforated cap or parafilm to control the rate of evaporation. Store the vials in a vibration-free environment.

-

-

Vapor Diffusion:

-

Principle: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Protocol: In a small, open vial, dissolve the compound in a minimal amount of a good solvent (e.g., DMF or DMSO). Place this vial inside a larger, sealed jar containing a few milliliters of an anti-solvent (e.g., diethyl ether or hexane).

-

-

Liquid-Liquid Diffusion (Layering):

-

Principle: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[8]

-

Protocol: In a narrow tube, place a solution of the compound in a dense solvent (e.g., dichloromethane). Carefully layer a less dense anti-solvent (e.g., hexane) on top.

-

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is the collection of diffraction data using a single-crystal X-ray diffractometer.

Caption: Workflow for X-ray diffraction data collection and processing.

Experimental Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: Data is collected on a modern diffractometer equipped with a CCD or CMOS detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the data. This typically involves collecting a series of frames over a range of crystal orientations.[9]

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure, typically using the SHELX suite of programs.[10][11][12]

Structure Solution and Refinement Protocol

-

Structure Solution: The structure is solved using direct methods with the SHELXS program.[12] This method uses statistical relationships between the reflection intensities to determine the initial phases, leading to an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using the SHELXL program.[11] This is an iterative process of least-squares refinement, where the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically.

-

Final Model Validation: The final refined model is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure provides crucial insights into the molecule's properties.

Molecular Conformation

The analysis will reveal the conformation of the molecule in the solid state, including the dihedral angle between the benzene ring and the 1,2,3-thiadiazole ring. This conformation is a result of the interplay between intramolecular steric and electronic effects.

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, the following interactions are anticipated to be significant:

-

Hydrogen Bonding: The thioamide group, with its N-H donors and the sulfur acceptor, is a potent hydrogen bonding moiety. It is expected to form N-H···S hydrogen bonds, which will likely play a dominant role in the crystal packing.

-

π-π Stacking: The aromatic benzene and thiadiazole rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

-

Other Weak Interactions: C-H···N and C-H···S interactions may also be present, contributing to the overall stability of the crystal lattice.

Hirshfeld surface analysis can be a powerful tool for visualizing and quantifying these intermolecular interactions.[13][14]

Data Deposition

As a final step, and in accordance with best practices for scientific integrity, the crystallographic data should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small molecule crystal structures.[15][16][17][18][19]

-

Protocol:

-

Prepare a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure, including unit cell parameters, atomic coordinates, and refinement details.

-

Validate the CIF file using the CCDC's online CHECKCIF service.

-

Deposit the CIF file and the structure factor data via the CCDC's deposition service.

-

A unique CCDC deposition number will be assigned, which should be included in any publication reporting the crystal structure.

-

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the complete crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, data collection, structure solution, and analysis, researchers can obtain high-quality, publication-ready crystallographic data. The structural insights gained from this process are fundamental to understanding the physicochemical properties of this promising molecule and will undoubtedly aid in the rational design of new therapeutic agents.

References

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1638-1657.

-

Wikipedia. (2023). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1441–1448.

- Wang, L., et al. (2018). I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles. Molecules, 23(11), 2947.

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Retrieved from [Link]

-

EPFL. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]

-

Toral, M. (2015). CCL: The CCDC and IUCr Streamline Crystallographic Data Deposition. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit. Retrieved from [Link]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8.

- Kaziukonytė, P., et al. (2023). Synthesis of novel 4-alkyl-6-(5-aryl-1,2,3-thiadiazol-4-yl) benzene-1,3-diols as potential Hsp90 inhibitors. Chemija, 34(3), 163-170.

-

FIZ Karlsruhe. (2018). Free, unified deposition and access of crystal structure data. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

- El-Sabbagh, O. I., et al. (2012). Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. International Journal of Organic Chemistry, 2(3), 229-234.

-

Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]

-

ISRES Publishing. (2017). 174 Thiadiazoles and Their Properties. Retrieved from [Link]

- Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 339, 123-137.

- Khan, I., et al. (2021).

- Yakan, H., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Journal of Molecular Structure, 1301, 137351.

- Jahangir, M. A., et al. (2017).

-

Stanetty, P. (2000). The Chemistry of 1,2,3-Thiadiazoles. Retrieved from [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

- Gao, L., et al. (2020). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 13(1), 1839-1846.

- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.

- Gouthami, V. V., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12229-12239.

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

- Toseef, M., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8781.

-

University of Glasgow. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

- Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.

- BenchChem. (2025).

- Kumar, R., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22353-22369.

- Kumar, A., et al. (2015). Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives.

- Kariyappa, A. K., et al. (2013). Pyrazole Carbothioamide Analogues: Synthesis, Characterisation and Antifungal Evaluation. Turkish Journal of Chemistry, 37(5), 853-857.

- Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.

- Gálico, D. A., et al. (2020). Crystal structure and Hirshfeld surface analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide. Acta Crystallographica Section E, 76(Pt 1), 108-112.

- Chmovzh, T. N., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(11), 1361.

-

Scientific Research Publishing. (n.d.). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]

Sources

- 1. isres.org [isres.org]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. sptlabtech.com [sptlabtech.com]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 17. CCL: The CCDC and IUCr Streamline Crystallographic Data Deposition [ccl.net]

- 18. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 19. Free, unified deposition and access of crystal structure data | FIZ Karlsruhe [fiz-karlsruhe.de]

An In-depth Technical Guide to the Solubility and Stability Studies of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for evaluating the aqueous and solvent solubility, as well as the chemical stability, of the novel compound 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide. Intended for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, the scientific rationale behind methodological choices, and strategies for data interpretation. By presenting a systematic approach to characterizing this promising heterocyclic compound, this guide aims to facilitate its progression through the drug discovery and development pipeline.

Introduction: The Significance of this compound in Modern Drug Discovery

The 1,2,3-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The title compound, this compound, which incorporates both a thiadiazole and a carbothioamide moiety, presents a unique chemical architecture with potential for novel therapeutic applications. The carbothioamide group, in particular, is known to be a versatile pharmacophore.

Before the full therapeutic potential of this compound can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are critical determinants of a drug candidate's success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility. Poor aqueous solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide will provide a robust, experience-driven approach to comprehensively characterizing the solubility and stability of this compound, thereby enabling informed decisions in the subsequent stages of drug development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| IUPAC Name | This compound | [Matrix Fine Chemicals] |

| CAS Number | 175205-52-4 | [Matrix Fine Chemicals] |

| Molecular Formula | C9H7N3S2 | [Matrix Fine Chemicals] |

| Molecular Weight | 221.3 g/mol | [Matrix Fine Chemicals] |

| SMILES | NC(=S)C1=CC=C(C=C1)C1=CSN=N1 | [Matrix Fine Chemicals] |

| InChIKey | CAKITRYMTNXHMC-UHFFFAOYSA-N | [Matrix Fine Chemicals] |

The presence of the aromatic rings suggests a degree of lipophilicity, which may contribute to low aqueous solubility. The carbothioamide and thiadiazole moieties, with their heteroatoms, offer sites for hydrogen bonding, which could influence solubility and be susceptible to specific degradation pathways.

Comprehensive Solubility Assessment

The solubility of a drug substance is a critical factor for its absorption and bioavailability.[1] A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements in various relevant media.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of a compound that is already fully dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer.[1] This provides a rapid indication of a compound's propensity to precipitate from a supersaturated solution.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer.[2] The lowest concentration at which a precipitate is observed is recorded as the kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility measures the maximum concentration of a drug that can be dissolved in a solvent at equilibrium and is considered the 'gold standard' for solubility assessment.[1][3]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should also be assessed in biorelevant media that simulate the composition of gastrointestinal fluids.

-

Repeat the thermodynamic solubility protocol using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

-

These media contain bile salts and phospholipids, which can significantly influence the solubility of poorly soluble compounds.

Data Presentation: Example Solubility Profile

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate Buffer | 1.2 | 25 | [Example Value: 5.2] | Thermodynamic |

| Acetate Buffer | 4.5 | 25 | [Example Value: 8.9] | Thermodynamic |

| Phosphate Buffer | 6.8 | 25 | [Example Value: 12.5] | Thermodynamic |

| Phosphate Buffer | 7.4 | 25 | [Example Value: 15.1] | Thermodynamic |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Example Value: 7.8] | Thermodynamic |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | [Example Value: 25.3] | Thermodynamic |

| PBS (1% DMSO) | 7.4 | 25 | [Example Value: >50] | Kinetic |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Strategies for Improving Solubility

For poorly soluble compounds, various formulation strategies can be explored.[6][7] These include:

-

Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[8]

-

Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[9][10]

-

Prodrugs: Chemical modification to a more soluble form that converts to the active drug in vivo.[7][9]

-

Complexation: Using cyclodextrins to form inclusion complexes can improve aqueous solubility.[6]

Comprehensive Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products.[11][12][13] The International Council for Harmonisation (ICH) provides a framework for these studies.[11][12][13]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[14][15][16][17]

-

Sample Preparation: Prepare solutions of this compound in various stress conditions.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[15]

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[18]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[15]

ICH Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[12][18][19]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[12]

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Testing Frequency: Samples should be tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).

-

Analytical Tests: The testing should include, but not be limited to:

-

Appearance

-

Assay (potency)

-

Purity (related substances/degradation products)

-

Moisture content

-

Data Presentation: Example Stability Data

| Condition | Time (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 25°C/60%RH | 0 | 99.8 | 0.15 | White to off-white powder |

| 3 | 99.7 | 0.18 | No change | |

| 6 | 99.5 | 0.22 | No change | |

| 12 | 99.2 | 0.35 | No change | |

| 40°C/75%RH | 0 | 99.8 | 0.15 | White to off-white powder |

| 3 | 98.5 | 0.85 | No change | |

| 6 | 97.2 | 1.52 | Slight yellowing |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for this compound.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.

HPLC Method Development

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing Workflows

Thermodynamic Solubility Workflow

Caption: Thermodynamic Solubility Determination Workflow.

Forced Degradation Study Workflow